

An In-depth Technical Guide to N-Propyl-m-toluidine and Its Synonyms

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Compound of Interest

Compound Name: *N-Propyl-m-toluidine*

Cat. No.: *B116309*

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of **N-Propyl-m-toluidine**, a versatile aromatic amine with applications in various fields of chemical synthesis. The document details its chemical identity, physicochemical properties, and key synthetic methodologies.

Chemical Identity and Synonyms

N-Propyl-m-toluidine is a substituted aniline derivative. Its systematic IUPAC name is 3-methyl-N-propylaniline. The compound is also known by several other synonyms, which are listed in the table below along with their key identifiers. This information is crucial for accurate identification and sourcing of the compound for research and development purposes.

Synonym	CAS Number	Molecular Formula	Molecular Weight (g/mol)
N-Propyl-m-toluidine	142031-46-7	C10H15N	149.23
3-methyl-N-propylaniline	142031-46-7	C10H15N	149.23
N-(3-methylphenyl)-N-propylamine	142031-46-7	C10H15N	149.23
Benzenamine, 3-methyl-N-propyl-	142031-46-7	C10H15N	149.23

Physicochemical Properties

Understanding the physical and chemical properties of **N-Propyl-m-toluidine** is essential for its handling, storage, and application in experimental settings. While experimental data for **N-Propyl-m-toluidine** is not extensively documented, computed properties and data from closely related analogs provide valuable insights.

Property	Value (N-Propyl-m-toluidine - Computed)	Value (N-Propylaniline - Experimental)	Reference
Boiling Point	Not Available	221.1 °C at 760 mmHg	[1]
Melting Point	Not Available	-6.87 °C (estimate)	[1]
Density	Not Available	0.952 g/cm ³	[1]
Solubility in Water	Sparingly soluble (predicted)	Sparingly soluble	[2]
Solubility in Organic Solvents	Soluble (predicted)	Highly soluble in ethanol, acetone, ether	[2]
XLogP3	3.2	2.5	[3]

Note: The properties of N-propylaniline are provided as a close structural analog for estimation purposes.

Experimental Protocols: Synthesis of N-Propyl-m-toluidine

The primary synthetic route to **N-Propyl-m-toluidine** is the N-alkylation of m-toluidine. The following protocol is a detailed methodology adapted from established procedures for the synthesis of N-alkylanilines.

Synthesis via N-Alkylation of m-Toluidine with a Propyl Halide

This method involves the direct reaction of m-toluidine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

Materials:

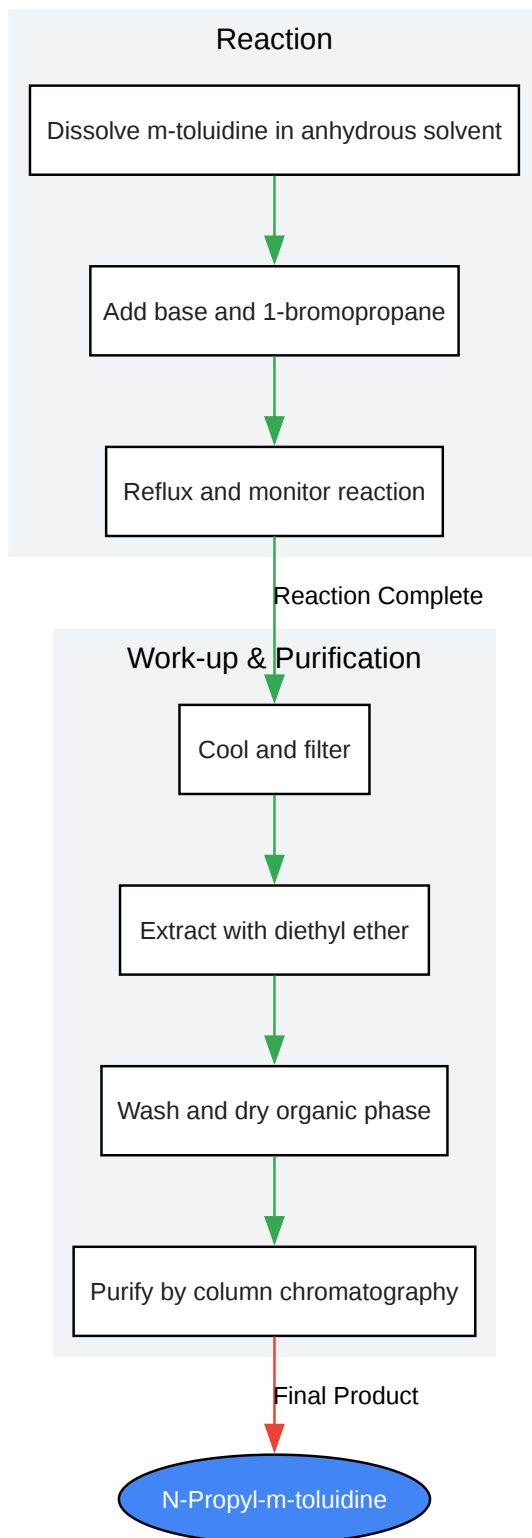
- m-Toluidine
- 1-Bromopropane (or 1-Iodopropane)
- Sodium bicarbonate (or another suitable base)
- Anhydrous solvent (e.g., Acetonitrile, DMF)
- Diethyl ether
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine (1.0 equivalent) in the anhydrous solvent.
- **Addition of Base and Alkylating Agent:** Add the base (e.g., sodium bicarbonate, 1.5 equivalents) to the solution. While stirring, add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash the filter cake with a small amount of the reaction solvent.
- **Extraction:** Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with diethyl ether (3 x volumes).
- **Washing and Drying:** Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure **N-Propyl-m-toluidine**.

Logical Relationship of Synthetic Steps

Workflow for N-Propyl-m-toluidine Synthesis

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **N-Propyl-m-toluidine**.

Reactivity and Potential Signaling Pathways

General Reactivity of N-Alkylanilines

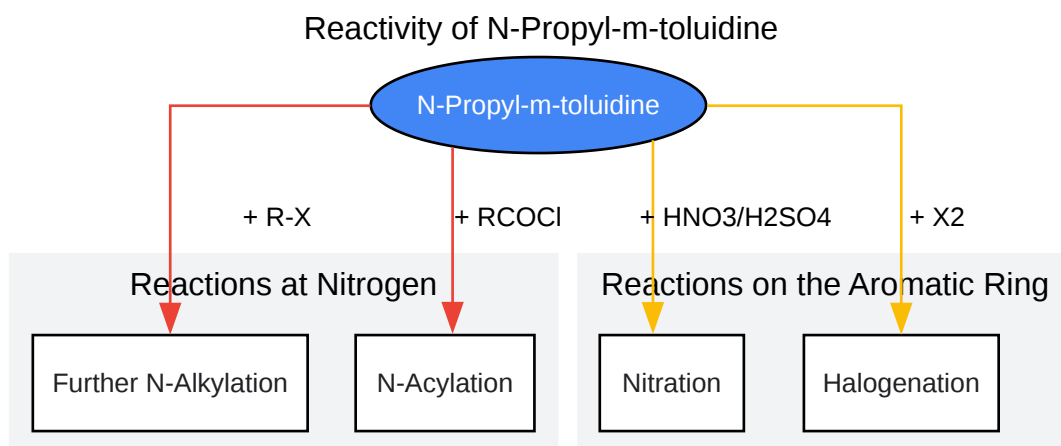
N-alkylanilines, including **N-Propyl-m-toluidine**, exhibit reactivity characteristic of secondary aromatic amines. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The aromatic ring is activated towards electrophilic substitution due to the electron-donating nature of the amino group. Common reactions include:

- **Further N-Alkylation:** The secondary amine can react with another equivalent of an alkylating agent to form a tertiary amine. This is a common side reaction during synthesis.^[4]
- **Acylation:** Reaction with acyl halides or anhydrides to form amides.
- **Electrophilic Aromatic Substitution:** The activated benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation. The directing effects of the N-propyl and methyl groups will influence the position of substitution.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of **N-Propyl-m-toluidine** in any signaling pathways. Aromatic amines as a class can have diverse biological activities, and some are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. Further research is required to investigate any potential biological roles or interactions of **N-Propyl-m-toluidine**.

Logical Relationship of Reactivity



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Caption: General reactivity of **N-Propyl-m-toluidine**.

Conclusion

N-Propyl-m-toluidine is a valuable chemical intermediate with a range of potential applications in organic synthesis. This guide has provided a detailed overview of its identity, physicochemical properties, and a robust protocol for its synthesis. While its specific biological roles and involvement in signaling pathways remain to be elucidated, the foundational chemical knowledge presented here serves as a critical resource for researchers and professionals in the field of drug development and chemical sciences. Further investigation into its reactivity and biological activity is warranted to fully explore its potential.

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